molecular formula C10H9BrClNO2 B13334909 4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one

4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one

Cat. No.: B13334909
M. Wt: 290.54 g/mol
InChI Key: CRSHAXLOPDIUMC-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one is a chemical compound that features a morpholine ring substituted with a 3-bromo-2-chlorophenyl group

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

4-(3-bromo-2-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C10H9BrClNO2/c11-7-2-1-3-8(10(7)12)13-4-5-15-6-9(13)14/h1-3H,4-6H2

InChI Key

CRSHAXLOPDIUMC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Reactivity Patterns

The compound’s reactivity is influenced by its dichloro substitution and methoxy group , which modulate electron density and direct substitution reactions. Key reactive sites include the pyrazole ring’s C-3 and C-5 positions (chlorinated) and the pyrimidine ring’s C-7 position (methoxylated).

Electrophilic Substitution

  • C-3 Position : The chlorinated pyrazole ring is prone to electrophilic attack due to electron-withdrawing effects of chlorine. Reactions such as nitration or sulfonation may occur here, analogous to pyrazolo[3,4-d]pyrimidine derivatives .

  • Pyrimidine Ring : The methoxy group at C-7 could direct electrophilic substitution to adjacent positions (e.g., C-2 or C-8), though steric hindrance from the fused pyrazole may limit reactivity.

Nucleophilic Substitution

  • The chlorine atoms at C-3 and C-5 act as leaving groups, enabling nucleophilic displacement. For example, substitution with amines or hydroxyl groups could occur under basic conditions, similar to pyrazolo[3,4-d]pyrimidine analogs .

  • The methoxy group is less reactive but may participate in demethylation under acidic conditions.

Functionalization Strategies

  • Formylation : Vilsmeier-Haack conditions could introduce formyl groups at nucleophilic positions (e.g., C-3), as observed in pyrazolo[1,5-a]pyrimidines .

  • C-H Activation : Palladium-catalyzed C-H activation may enable arylation at positions adjacent to electron-withdrawing groups (e.g., C-6) .

  • Amination : Substitution of chlorine atoms with amine groups could yield biologically active derivatives, as seen in kinase inhibitors .

Comparison with Structural Analogues

A structural comparison highlights how substituents influence reactivity:

Compound Key Features Unique Reactivity
3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidineDichloro (C-3, C-5), methoxy (C-7)Enhanced electrophilic substitution at C-3; methoxy directs substitution
3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidineDichloro (C-3, C-7), no methoxyIncreased chlorine reactivity at C-7
Pyrazolo[3,4-d]pyrimidine No substituentsReduced reactivity; requires activation for substitution

Biological Implications of Reactivity

The compound’s reactivity is closely tied to its potential biological activity (e.g., kinase inhibition). For example:

  • Substitution of chlorine atoms with amine groups could enhance binding to kinases like CDK2 or EGFR, as observed in pyrazolo-pyrimidine derivatives .

  • Methoxy groups may improve solubility and modulate interactions with target proteins .

Key Research Findings

  • Electrophilic substitution at the pyrazole ring’s C-3 position is a dominant reaction pathway, driven by electron-withdrawing chlorine atoms .

  • Nucleophilic displacement of chlorine atoms can yield bioactive analogs, as demonstrated in pyrazolo-pyrimidine kinase inhibitors .

  • The methoxy group at C-7 may stabilize the molecule or direct substitution to specific positions, influencing pharmacokinetic properties .

Scientific Research Applications

Scientific Research Applications of 4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one

This compound is a chemical compound with a morpholine ring substituted with a 3-bromo-2-chlorophenyl group. It has diverse applications in scientific research, primarily as an intermediate in synthesizing more complex molecules, in biological studies such as enzyme inhibition or receptor binding, and potentially in industrial processes or specialty chemical production.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
  • Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
  • Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used, often with a catalyst or under basic conditions. The products formed depend on the specific reagents and conditions, with oxidation potentially yielding oxides and substitution reactions producing derivatives with different functional groups.

Applications

  • Chemistry: It serves as an intermediate in the synthesis of complex molecules.
  • Biology: The compound is used in studies involving enzyme inhibition or receptor binding.
  • Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chlorobenzaldehyde
  • 3-Bromo-2-chloro-6-hydroxybenzaldehyde
  • 3-Bromo-2-chloro-6-fluorobenzaldehyde

Uniqueness

4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the morpholine moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biological Activity

4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a morpholine ring and a phenyl group substituted with bromine and chlorine atoms, which may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties.

Chemical Structure

The molecular formula of this compound is C10H9BrClN2OC_{10}H_{9}BrClN_{2}O, with a molecular weight of approximately 290.54 g/mol. The structure includes:

  • Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.
  • Substituted Phenyl Group : A phenyl ring with bromine (Br) at the 3-position and chlorine (Cl) at the 2-position.

The biological activity of this compound is believed to be influenced by its ability to interact with specific molecular targets, including proteins and enzymes. The halogen substituents can facilitate halogen bonding, enhancing the compound's binding affinity and selectivity towards various biological targets. The morpholinone structure may also affect membrane permeability, influencing the compound's distribution within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/ml)Comparison StandardStandard MIC (µg/ml)
Staphylococcus aureus50Ampicillin100
Escherichia coli62.5Ciprofloxacin25
Candida albicans250Griseofulvin500

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans .

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects on colon cancer cells (HCT116), the compound showed promising results with an IC50 value of approximately 0.64 µM, indicating potent antiproliferative activity. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through caspase activation .

Enzyme Inhibition

This compound has been investigated for its enzyme-inhibiting properties, particularly in relation to key metabolic pathways.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive1.5
Protein Kinase BNon-competitive0.8

The data suggest that this compound can act as a competitive inhibitor for cyclooxygenase enzymes, which are critical in inflammatory responses, and non-competitive for protein kinase B, involved in cell survival signaling pathways .

Q & A

Q. What are the established synthetic routes for preparing 4-(3-Bromo-2-chloro-phenyl)-morpholin-3-one and its derivatives?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution reactions. For morpholin-3-one derivatives, a regioselective reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and substituted aromatic amines is employed. For example:

Intermediate Synthesis : React cyanuric chloride with 4-(4-aminophenyl)morpholin-3-one at 0°C in acetone with K₂CO₃ as a base, yielding intermediates like 4-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (88% yield) .

Derivatization : Reflux intermediates with substituted aryl amines in 1,4-dioxane, using triethylamine as a catalyst. Reaction progress is monitored via TLC (toluene:acetone, 8:2) .
Purification involves neutralization, ice quenching, filtration, and recrystallization (e.g., THF or acetone) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for bromo/chloro substituents and morpholinone protons (e.g., carbonyl groups at ~170 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and NH/aromatic C-H bonds .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, hydrogen-bonding patterns in crystals can be analyzed via graph-set theory to predict stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Compare bases like K₂CO₃ (88% yield ) vs. triethylamine. Adjust equivalents (e.g., 2 eq. for amines) .
  • Temperature/Solvent Optimization : Lower temperatures (0°C) reduce side reactions in initial steps, while reflux in dioxane improves coupling efficiency .
  • Byproduct Mitigation : Use TLC to monitor intermediates and column chromatography for purification.

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in morpholin-3-one derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : In triazine-morpholinone hybrids, bromo and chloro substituents enhance antibacterial activity (e.g., compound V3-f ), while bulkier groups improve antifungal properties (e.g., V3-h ) .
  • In Vitro Assays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) via MIC (Minimum Inhibitory Concentration) assays. Correlate electronic effects (e.g., electron-withdrawing Br/Cl) with activity .

Q. How can hydrogen-bonding networks and crystal packing be leveraged to improve solubility or stability?

  • Methodological Answer :
  • Graph-Set Analysis : Use Etter’s formalism to map hydrogen-bonding motifs (e.g., R₂²(8) patterns) in crystal structures. This predicts solubility via intermolecular interactions .
  • Co-crystallization : Co-crystallize with coformers (e.g., carboxylic acids) to alter packing density. SHELXL refinements can validate these modifications .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare substituent positions (e.g., 3-bromo vs. 4-chloro) across studies. For example, para-substituted morpholinones may exhibit reduced activity due to steric hindrance .
  • Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., fixed pH, incubation time) to isolate variables.

Key Data from Literature

ParameterExample ValueSource
Synthetic Yield 88% (Intermediate INT-1)
Biological Activity MIC: 2 µg/mL (V3-f vs. S. aureus)
Crystallographic Refinement SHELXL R-factor: <0.05

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